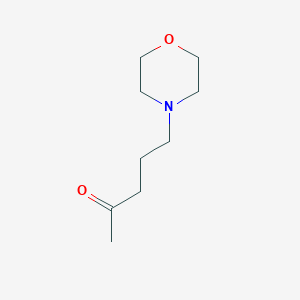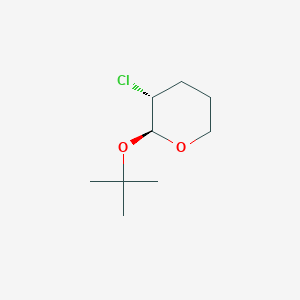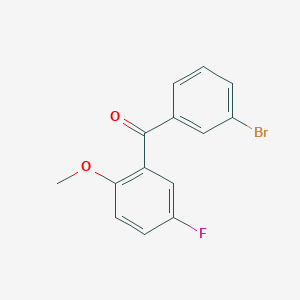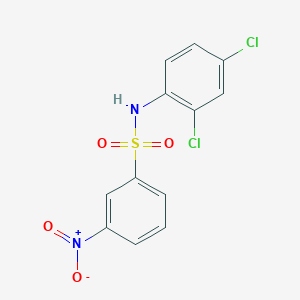![molecular formula C17H11BrN2O B14608391 5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole CAS No. 58972-27-3](/img/structure/B14608391.png)
5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the use of brominated intermediates and phenyl-substituted pyrazoles. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and catalysts such as guanidine hydrochloride .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as bromine (Br2) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Lacks the bromine and furan ring, making it less reactive in certain substitution reactions.
5-Bromo-1,3-diphenyl-1H-pyrazole:
Uniqueness
5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole is unique due to the presence of both the bromine atom and the furan ring. This combination enhances its reactivity and potential for forming complex structures, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
58972-27-3 |
|---|---|
Formule moléculaire |
C17H11BrN2O |
Poids moléculaire |
339.2 g/mol |
Nom IUPAC |
5-bromo-1,3-diphenylfuro[3,2-c]pyrazole |
InChI |
InChI=1S/C17H11BrN2O/c18-15-11-14-17(21-15)16(12-7-3-1-4-8-12)19-20(14)13-9-5-2-6-10-13/h1-11H |
Clé InChI |
ZYMGXGJMVZOZCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C3=C2OC(=C3)Br)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





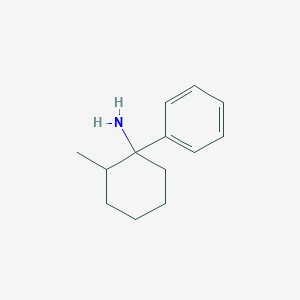
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
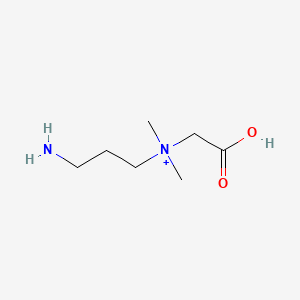
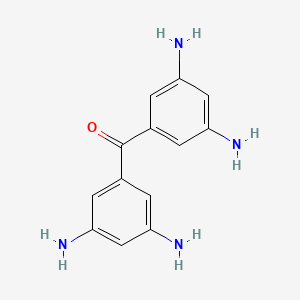
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)

